
Crystal structure and allotropes of metallic
terbium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: terbium

Cat. No.: B13384386 Get Quote

An In-depth Technical Guide to the Crystal Structure and Allotropes of Metallic Terbium

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract
Terbium (Tb), a rare-earth lanthanide, exhibits a fascinating array of crystallographic phases

under varying temperature and pressure conditions. A thorough understanding of these

structures is crucial for its application in advanced materials, including magnetostrictive alloys,

phosphors, and high-temperature fuel cells. This technical guide provides a comprehensive

overview of the known allotropes of metallic terbium, detailing their crystal structures, the

conditions under which they are stable, and the experimental methodologies employed for their

characterization. Quantitative data are presented in structured tables for clarity, and key phase

transition pathways are visualized using Graphviz diagrams.

Introduction
Terbium is a silvery-white, malleable, and ductile metal that is relatively stable in air.[1] Its

unique electronic configuration, [Xe] 4f⁹ 6s², gives rise to interesting magnetic and luminescent

properties, which are intrinsically linked to its crystal structure. At ambient conditions, terbium
exists in a hexagonal close-packed form. However, it undergoes phase transitions to other

structures at elevated temperatures and pressures. This guide delves into the crystallographic

details of terbium's allotropes, providing a foundational resource for researchers in materials

science and related fields.
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Allotropes of Metallic Terbium
Metallic terbium is known to exist in several allotropic forms, the stability of which is dependent

on temperature and pressure. The primary allotropes at atmospheric pressure are the α-phase

and γ-phase. At low temperatures, a magnetically induced structural distortion leads to the β-

phase, while at extreme pressures, further orthorhombic phases are observed.

α-Terbium (hcp)
At room temperature and atmospheric pressure, terbium adopts a hexagonal close-packed

(hcp) crystal structure, designated as the α-phase.[2][3] This is the most common and stable

form of terbium under standard conditions. The hcp structure is characterized by a stacking

sequence of ABAB... along the c-axis.

β-Terbium (Orthorhombic)
Below its ferromagnetic Curie temperature (T_C ≈ 220 K), the hexagonal lattice of α-terbium
undergoes an orthorhombic distortion, leading to the formation of the β-phase.[2] This

structural change is driven by magnetostriction, a phenomenon where the material's shape

changes in response to its magnetic state. More recent studies have identified this

ferromagnetic state structure as having a low-symmetry orthorhombic Cmcm space group.[4]

γ-Terbium (bcc)
Upon heating, terbium undergoes a phase transition from the hcp (α-phase) to a body-

centered cubic (bcc) structure, known as the γ-phase, at a temperature of 1289 °C (1562 K).[1]

[2] The bcc structure is less densely packed than the hcp structure and is typical for many

metals at high temperatures.

High-Pressure Allotropes (Orthorhombic)
Under extreme pressures, terbium exhibits a sequence of phase transitions to more complex

orthorhombic structures. At pressures exceeding 234 GPa, the oF16 structure of terbium
transforms to an oF8 structure.[5] This high-pressure behavior is a subject of ongoing research

and is critical for understanding the fundamental physics of f-electron metals.

Quantitative Crystallographic Data
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The crystallographic parameters of the different terbium allotropes have been determined

through various experimental techniques. The following tables summarize the key quantitative

data for each phase.

Table 1: Crystal Structure Data for Terbium Allotropes

Allotrope
Crystal
System

Space Group
Pearson
Symbol

No.

α-Tb Hexagonal P6₃/mmc hP2 194

β-Tb Orthorhombic Cmcm oS4 63

γ-Tb Cubic Im-3m cI2 229

High-Pressure

Tb
Orthorhombic Fddd oF16 70

High-Pressure

Tb
Orthorhombic Fddd oF8 70

Table 2: Lattice Parameters of Terbium Allotropes

Allotrope
Temperat
ure (K)

Pressure
(GPa)

a (Å) b (Å) c (Å)
Referenc
e(s)

α-Tb
293 (Room

Temp)
Ambient 3.6055 3.6055 5.6966 [2]

β-Tb 77 Ambient 3.605 6.244 5.706 [2]

γ-Tb 1562 Ambient 4.07 4.07 4.07 [2]

oF16-Tb
Room

Temp
> 80 - - - [5]

oF8-Tb
Room

Temp
> 234 - - - [5]

Experimental Protocols
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The determination of terbium's crystal structures and phase transitions relies on a suite of

sophisticated experimental techniques. Below are detailed methodologies for the key

experiments cited.

Sample Preparation: Metallothermic Reduction
High-purity terbium metal is typically prepared via metallothermic reduction of its anhydrous

fluoride or chloride salts.[2]

Starting Materials: Anhydrous terbium fluoride (TbF₃) or terbium chloride (TbCl₃) and a

reducing agent, typically calcium (Ca) metal.

Procedure:

The anhydrous terbium halide and calcium metal are mixed in a stoichiometric ratio, often

with a slight excess of the reducing agent.

The mixture is placed in a tantalum crucible.

The crucible is heated in a vacuum or an inert atmosphere (e.g., argon) to initiate the

reduction reaction (e.g., 2TbF₃ + 3Ca → 2Tb + 3CaF₂).

The temperature is raised above the melting points of terbium and the resulting slag (e.g.,

CaF₂) to allow for the separation of the molten metal and slag by density difference.

After cooling, the terbium metal is mechanically separated from the slag.

Purification: The resulting terbium sponge can be further purified by vacuum remelting,

sublimation, or zone refining to achieve higher purity levels (e.g., 99.9% or 99.99%).

Crystal Structure Determination: X-ray and Neutron
Diffraction
X-ray diffraction (XRD) and neutron diffraction are the primary techniques used to determine

the crystal structure of terbium.

X-ray Diffraction (XRD):
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Instrumentation: A powder diffractometer equipped with a copper (Cu Kα, λ ≈ 1.54 Å) or

molybdenum (Mo Kα, λ ≈ 0.71 Å) X-ray source. For high-temperature studies, the sample

is mounted in a high-temperature chamber with a controlled atmosphere.

Sample Preparation: A polycrystalline terbium sample is finely ground to a powder to

ensure random crystallite orientation. The powder is then mounted on a sample holder.

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the

diffracted X-rays are detected as a function of the scattering angle (2θ). The 2θ range is

typically scanned from 20° to 120° with a step size of 0.01-0.02°.

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is analyzed to determine

the lattice parameters and crystal structure. Rietveld refinement is a common method

used to refine the structural model by fitting the calculated diffraction pattern to the

experimental data.

Neutron Diffraction:

Instrumentation: A neutron powder diffractometer at a nuclear reactor or spallation source.

Sample Preparation: Similar to XRD, a powdered sample is used. Due to the lower

scattering cross-section of neutrons compared to X-rays, larger sample volumes are often

required.

Data Collection: A monochromatic neutron beam is scattered by the sample, and the

diffracted neutrons are collected by a position-sensitive detector.

Data Analysis: The analysis is similar to that of XRD data. Neutron diffraction is particularly

useful for determining the positions of light elements and for studying magnetic structures,

which is relevant for the β-phase of terbium.

High-Pressure Studies: Diamond Anvil Cell with
Synchrotron Radiation
To investigate the crystal structure of terbium under extreme pressures, a diamond anvil cell

(DAC) is used in conjunction with a high-brilliance synchrotron X-ray source.
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Instrumentation: A diamond anvil cell capable of generating pressures in the gigapascal

(GPa) range, coupled with a synchrotron beamline providing a highly focused and intense X-

ray beam.

Procedure:

A small sample of terbium is placed in a hole in a metal gasket (e.g., rhenium) between

the two diamond anvils.

A pressure-transmitting medium (e.g., a noble gas like neon or a silicone oil) is loaded into

the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.

The pressure is gradually increased by tightening the screws on the DAC. The pressure is

typically calibrated using a pressure standard, such as the ruby fluorescence method.

At various pressure points, the sample is exposed to the synchrotron X-ray beam, and the

diffraction pattern is collected on an area detector.

The collected two-dimensional diffraction images are integrated to produce one-

dimensional diffraction patterns for analysis.

The sequence of diffraction patterns as a function of pressure reveals pressure-induced

phase transitions and allows for the determination of the crystal structures of the high-

pressure phases.

Visualizations of Phase Transitions and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships

between terbium's allotropes and a typical experimental workflow for crystal structure

determination.
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Temperature-Induced Transitions

Pressure-Induced Transitions

β-Tb (Orthorhombic) α-Tb (hcp)> 220 K γ-Tb (bcc)1289 °C (1562 K)

α-Tb (hcp) oF16 (Orthorhombic)High Pressure oF8 (Orthorhombic)> 234 GPa

Click to download full resolution via product page

Caption: Phase transitions of metallic terbium as a function of temperature and pressure.
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Caption: Experimental workflow for crystal structure determination using X-ray diffraction.
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Conclusion
The crystal structure of metallic terbium is multifaceted, with distinct allotropes manifesting

under different thermodynamic conditions. The hexagonal close-packed α-phase is stable at

ambient conditions, transforming to a body-centered cubic γ-phase at high temperatures and

undergoing orthorhombic distortion to a β-phase at cryogenic temperatures due to magnetic

ordering. At extreme pressures, a sequence of orthorhombic phases emerges. The elucidation

of these structures is made possible by sophisticated experimental techniques, primarily X-ray

and neutron diffraction, including high-pressure studies utilizing synchrotron radiation. A

detailed understanding of these crystallographic properties is paramount for the continued

development of terbium-based materials for advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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